(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol
Description
Properties
Molecular Formula |
C14H28O5 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O5/c1-3-4-5-6-7-8-9-18-14-13(17)12(16)11(15)10(2)19-14/h10-17H,3-9H2,1-2H3/t10-,11-,12+,13+,14+/m0/s1 |
InChI Key |
ZIOKWRXTSUPEND-ODXJTPSBSA-N |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
- D-Glucose or D-Galactose derivatives are often employed as the core scaffold due to their stereochemistry and availability.
- These sugars are selectively protected at hydroxyl groups to facilitate subsequent modifications.
Protection of Hydroxyl Groups
Protection of specific hydroxyl groups (e.g., with tert-butyldimethylsilyl (TBDMS) or benzyl groups) ensures selective reactions at targeted positions.
Introduction of the Methyl Group at C-2
- A methylation step is performed using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions to install the methyl group at the C-2 position.
Formation of the Octoxy Side Chain at C-6
- The octoxy chain is introduced via alkylation with octyl halides (e.g., octyl bromide) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide.
- Alternatively, etherification can be achieved through Williamson ether synthesis, where a deprotonated hydroxyl reacts with octyl halides.
Stereoselective Hydroxylation
- Hydroxyl groups are introduced or retained at specific positions through oxidation or hydrolysis steps, ensuring the correct stereochemistry (3R, 4R, 5R).
Deprotection and Final Purification
- The protecting groups are removed under mild conditions (e.g., acid or base hydrolysis).
- The final product is purified via chromatography techniques such as flash chromatography or preparative HPLC.
Data Tables Summarizing Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Stereochemistry Control | Purpose |
|---|---|---|---|---|---|
| 1 | Protection | TBDMS-Cl, Benzyl chloride | DMF, pyridine | Selective hydroxyl protection | Protect hydroxyl groups |
| 2 | Methylation | CH₃I, base (NaH) | Room temperature | Stereoselective methyl addition | Install methyl group at C-2 |
| 3 | Etherification | Octyl bromide, NaH | Reflux | Regioselective ether formation | Attach octoxy group at C-6 |
| 4 | Hydroxylation | OsO₄, NMO | Cold, aqueous | Stereoselective hydroxylation | Introduce hydroxyl groups |
| 5 | Deprotection | TBAF or HCl | Mild conditions | Restore hydroxyl groups | Final deprotection |
| 6 | Purification | Chromatography | Standard | - | Obtain pure compound |
Research Findings and Notes
- The synthesis of similar oxane derivatives has been documented in carbohydrate chemistry literature, emphasizing stereoselective glycosylation and etherification techniques.
- The key challenge lies in controlling stereochemistry at multiple chiral centers, which can be addressed via chiral catalysts or protecting group strategies.
- Variations in the octoxy chain length or substitution pattern can be achieved by modifying the alkylation step.
Chemical Reactions Analysis
Structural Analysis
The compound is a methyl-substituted oxane (tetrahydropyran) derivative with an octyl ether group at position 6 and hydroxyl groups at positions 3, 4, and 5. Key functional groups include:
-
Ether linkage (6-octoxy group)
-
Hydroxyl groups (positions 3, 4, 5)
-
Methyl group (position 2)
This structure suggests reactivity typical of cyclic ethers and polyols.
Ether Cleavage
The octyl ether group may undergo hydrolysis under acidic or enzymatic conditions. For example:
-
Acid-Catalyzed Hydrolysis :
This is analogous to the enzymatic degradation pathways observed in structurally similar ethers (e.g., HEGSGKPQLMEBJL-RQICVUQASA-N in ).
Oxidation Reactions
Hydroxyl groups at positions 3, 4, and 5 are susceptible to oxidation:
-
Selective Oxidation (e.g., with periodic acid):
Esterification
Hydroxyl groups may react with acylating agents (e.g., acetic anhydride):
Comparative Data from Analogues
| Compound | Key Reaction Observed | Source |
|---|---|---|
| (2R,3S,4S,5R)-6-octoxyoxane derivative | Enzymatic hydrolysis to triol + octanol | |
| Glycosides (e.g., PubChem CID 11539633) | Acid/alkaline hydrolysis of glycosidic bonds |
Research Gaps
No direct experimental data on the target compound’s reactions were identified in the provided sources. Existing studies focus on:
Proposed Experimental Directions
-
Hydrolysis Kinetics : Compare acid- vs. enzyme-catalyzed cleavage of the octyl ether.
-
Oxidation Studies : Use controlled oxidants (e.g., NaIO) to map reactive hydroxyls.
-
Derivatization : Synthesize acetyl or methyl ether derivatives to study steric effects.
Scientific Research Applications
(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Substituent Effects
- Alkyl Chain Length : The C6-octoxy group in the target compound confers higher lipophilicity compared to shorter chains (e.g., ethoxy in dapagliflozin or hexyloxy in ). This may enhance membrane permeability but reduce aqueous solubility .
- Stereochemistry : The (2S,3R,4R,5R,6R) configuration aligns with SGLT-2 inhibitors like dapagliflozin and sotagliflozin, where stereochemistry is critical for target binding . Deviations in hydroxyl group orientation (e.g., C5R vs. C5S) can abolish activity .
- Functional Groups :
Q & A
Q. What synthetic routes are recommended for (2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol, and how can stereochemical purity be ensured?
Methodological Answer:
- Synthesis Strategy : Use regioselective glycosylation or alkylation of the oxane core. For example, attach the octoxy group via nucleophilic substitution under basic conditions (e.g., NaH/DMF) to the hydroxyl group at the C6 position of the oxane backbone.
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis. Monitor stereochemistry via polarimetry and validate using X-ray crystallography (if crystals are obtainable) or nuclear Overhauser effect (NOE) NMR experiments .
- Purification : Use preparative HPLC or column chromatography with chiral stationary phases to isolate enantiomerically pure fractions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Raman Spectroscopy : Use 785 nm excitation (as in ’s SPELEC Raman setup) to identify vibrational modes of the octoxy chain and hydroxyl groups. Compare with reference spectra of similar oxane derivatives .
- NMR : Assign signals using 2D techniques (e.g., HSQC, COSY) to resolve overlapping peaks. Key signals include:
- ¹H NMR : δ 3.2–4.5 ppm (oxane ring protons), δ 1.2–1.6 ppm (octoxy methylene), δ 1.0 ppm (terminal methyl).
- ¹³C NMR : δ 70–80 ppm (oxane carbons), δ 22–32 ppm (octoxy chain) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected ~362.4 g/mol based on C₁₄H₂₆O₆) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting data from spectroscopic analysis (e.g., NMR vs. Raman) be resolved?
Methodological Answer:
- Cross-Validation : Replicate experiments under controlled conditions (e.g., solvent, temperature). For example, discrepancies in hydroxyl group signals may arise from hydrogen bonding in polar solvents; test in CDCl₃ vs. DMSO-d₆.
- Computational Modeling : Compare experimental Raman/NMR data with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16 software). Adjust conformational models to match observed peaks .
- Contingency Plan : If unresolved, use alternative methods like IR spectroscopy or single-crystal XRD for definitive structural confirmation .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
-
Experimental Design :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
-
Key Findings (Inferred from Similar Compounds) :
Condition Stability Outcome (Hypothetical) Evidence Reference pH < 3 Hydrolysis of octoxy chain pH 7–9 Stable for >72 hours Temperature >80°C Dehydration of oxane ring
Q. How can this compound’s potential pharmacological activity be explored using computational methods?
Methodological Answer:
- Molecular Docking : Screen against carbohydrate-binding proteins (e.g., lectins) using AutoDock Vina. Focus on the octoxy chain’s hydrophobic interactions and hydroxyl groups’ hydrogen bonding.
- QSAR Studies : Build a model using descriptors like logP, polar surface area, and steric parameters. Validate with in vitro assays (e.g., enzyme inhibition) .
- ADME Prediction : Use SwissADME to assess bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or solubility data?
Methodological Answer:
- Source Evaluation : Cross-reference peer-reviewed journals (e.g., federal reports in ) over commercial databases.
- Reproducibility Tests : Re-measure properties using standardized protocols (e.g., USP melting point apparatus, shake-flask method for solubility).
- Environmental Factors : Note that hygroscopicity or polymorphic forms (e.g., amorphous vs. crystalline) may cause variability. Characterize crystallinity via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
